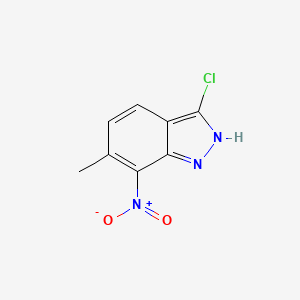

3-Chloro-6-methyl-7-nitro-1H-indazole

描述

3-Chloro-6-methyl-7-nitro-1H-indazole is a heterocyclic compound belonging to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-methyl-7-nitro-1H-indazole typically involves the nitration of 3-chloro-6-methyl-1H-indazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds through electrophilic aromatic substitution, where the nitro group is introduced at the 7-position of the indazole ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The chloro substituent can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

Substitution: Sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed:

Oxidation: 3-Chloro-6-carboxy-7-nitro-1H-indazole.

Reduction: 3-Chloro-6-methyl-7-amino-1H-indazole.

Substitution: 3-Amino-6-methyl-7-nitro-1H-indazole (when chloro is replaced by an amino group).

科学研究应用

Applications in Medicinal Chemistry

Anticancer Activity :

Research indicates that 3-chloro-6-methyl-7-nitro-1H-indazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. The mechanism of action is believed to involve the modulation of specific molecular targets such as enzymes and receptors. For instance, derivatives have shown IC50 values as low as 0.64 µM against certain cancer types, indicating strong efficacy .

Antimicrobial Properties :

The compound has demonstrated effectiveness against various bacterial strains, suggesting its potential application in treating infections. Studies have indicated that it can inhibit the growth of pathogenic bacteria, making it a candidate for further development in antimicrobial therapies .

Antileishmanial Activity :

Recent studies have identified novel derivatives of this compound as promising candidates for treating leishmaniasis. These compounds were synthesized and tested for their biological activity against Leishmania species, showing significant efficacy .

Applications in Materials Science

This compound is also being explored for its potential in materials science, particularly for developing novel materials with specific electronic or optical properties. The unique arrangement of substituents on the indazole ring allows for tailored interactions with other materials, which can be harnessed in various applications such as sensors and organic electronics.

| Compound | Activity | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Antiproliferative | 0.64 | |

| Derivative A | Antitumor | <0.4 | |

| Derivative B | Antimicrobial | - |

Case Study: Anticancer Properties

In vitro studies conducted on various cancer cell lines revealed that modifications at the 4-position and 6-position of the indazole scaffold significantly influence biological activity. For example, one derivative exhibited potent anticancer effects with an IC50 value indicating strong inhibition of cell proliferation .

Case Study: Antileishmanial Activity

A recent study synthesized several derivatives of this compound and evaluated their effectiveness against Leishmania parasites. The results demonstrated that these compounds could inhibit parasite growth significantly, highlighting their potential as antileishmanial agents .

作用机制

The mechanism of action of 3-Chloro-6-methyl-7-nitro-1H-indazole is largely dependent on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and methyl substituents can influence the compound’s binding affinity and specificity towards molecular targets such as enzymes or receptors.

相似化合物的比较

3-Chloro-1H-indazole: Lacks the methyl and nitro substituents, resulting in different chemical reactivity and biological activity.

6-Methyl-1H-indazole: Lacks the chloro and nitro substituents, affecting its overall properties and applications.

7-Nitro-1H-indazole:

Uniqueness: 3-Chloro-6-methyl-7-nitro-1H-indazole stands out due to the combined presence of chloro, methyl, and nitro groups, which impart distinct chemical and biological properties. This unique combination of substituents enhances its versatility and potential for diverse applications in research and industry.

生物活性

3-Chloro-6-methyl-7-nitro-1H-indazole (C₈H₇ClN₂O₂) is a heterocyclic compound belonging to the indazole family, notable for its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

The structure of this compound features a chlorine atom at the third position, a methyl group at the sixth position, and a nitro group at the seventh position of the indazole ring. This unique configuration contributes to its reactivity and biological activity.

Antileishmanial Activity

Recent studies have highlighted the antileishmanial properties of this compound. A notable study published in Medicinal Chemistry Research evaluated various indazole derivatives against Leishmania species. The findings indicated that this compound exhibited moderate to strong activity against Leishmania infantum, while showing limited efficacy against L. tropica and L. major .

| Compound | Activity Against L. infantum | Activity Against L. tropica | Activity Against L. major |

|---|---|---|---|

| This compound | Moderate to Strong | No Significant Activity | No Significant Activity |

Anticancer Properties

This compound has also been investigated for its anticancer potential . Research indicates that derivatives of this compound can inhibit various cancer cell lines, including HL60 and HCT116, with IC₅₀ values ranging from single-digit nanomolar to micromolar levels . The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the indazole ring can enhance its inhibitory effects on cancer cell proliferation.

The mechanisms through which this compound exerts its biological effects involve interactions with specific enzymes and receptors:

- Enzyme Inhibition : The compound has been shown to inhibit kinases such as CHK1, CDK2, and MEK1, which are critical in cell cycle regulation and cancer progression .

- Receptor Modulation : It may also interact with various receptors, modulating their activity and influencing signaling pathways involved in inflammation and tumor growth.

Case Studies

Case Study 1: Antileishmanial Efficacy

In a controlled laboratory setting, researchers tested this compound against Leishmania infantum. The study demonstrated that concentrations as low as 10 µM resulted in significant inhibition of parasite growth, suggesting potential for therapeutic application in treating leishmaniasis .

Case Study 2: Cancer Cell Line Inhibition

Another study focused on the compound's effects on HL60 leukemia cells. The results indicated an IC₅₀ value of approximately 8.3 nM, showcasing its potency as an anticancer agent . Further investigations into its selectivity revealed minimal off-target effects, making it a promising candidate for further development.

属性

IUPAC Name |

3-chloro-6-methyl-7-nitro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3O2/c1-4-2-3-5-6(7(4)12(13)14)10-11-8(5)9/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVLQTPUQQONAER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NNC(=C2C=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646801 | |

| Record name | 3-Chloro-6-methyl-7-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000342-46-0 | |

| Record name | 3-Chloro-6-methyl-7-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。